(3S)-3-(Formamidomethyl)-5-methylhexanoic acid, also known as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a compound of significant interest in the field of medicinal chemistry. This compound is structurally related to Pregabalin, a drug used for the treatment of various neurological conditions, including epilepsy and neuropathic pain. The compound's synthesis and properties have been studied extensively due to its potential therapeutic applications.
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid is classified as an amino acid derivative. It contains both an amine group and a carboxylic acid group, making it a zwitterionic compound at physiological pH. This classification is crucial for its biological activity and solubility properties.
The synthesis of (3S)-3-(formamidomethyl)-5-methylhexanoic acid typically involves several key steps:
The synthetic routes often require specific conditions, such as low temperatures and controlled environments, to ensure high yields and enantiomeric purity. For instance, one method employs n-butyllithium as a reagent under carefully monitored conditions .
The molecular structure of (3S)-3-(formamidomethyl)-5-methylhexanoic acid can be represented as follows:
The compound's stereochemistry is critical for its interaction with biological targets. The (S) configuration is associated with its pharmacological effects, particularly in modulating neurotransmitter release.
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid participates in various chemical reactions typical of amino acids, including:
These reactions are essential for modifying the compound for various applications in drug development and synthesis of analogs.
The mechanism of action for (3S)-3-(formamidomethyl)-5-methylhexanoic acid primarily involves its role as a modulator of neurotransmitter systems. It acts on calcium channels, which affects the release of excitatory neurotransmitters in the nervous system.
Studies indicate that compounds like Pregabalin (related to this amino acid) reduce neuronal excitability by inhibiting certain calcium channels, leading to decreased neurotransmitter release .
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid has several applications:
The ongoing research into this compound continues to reveal its potential therapeutic benefits and applications in various fields of medicine and biochemistry.
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid (CAS 1567885-36-2) serves as a pivotal chiral precursor in the synthesis of neuroactive GABA analogs, most notably (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). This C₉H₁₇NO₃ compound (MW 187.24 g/mol) features a formamido-protected primary amine at the C3 position and a carboxylic acid group, enabling selective transformations critical for constructing the pharmacophore of GABAergic drugs [2]. The molecule’s stereochemistry at C3 (S-configuration) is essential for binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, mirroring the biological activity of endogenous GABA while exhibiting enhanced metabolic stability [8].
The synthetic pathway to pregabalin typically involves hydrogenation or hydrolysis of this intermediate to unmask the primary amine. For example, catalytic hydrogenation cleaves the formamido group to yield enantiopure pregabalin, a blockbuster medication for neuropathic pain and epilepsy marketed as Lyrica® [5] [8]. This transformation preserves the stereochemical integrity at C3, demonstrating the compound’s utility as a stereochemically stable synthon. The molecular design allows for:
Table 1: Molecular Properties of (3S)-3-(Formamidomethyl)-5-methylhexanoic Acid and Related Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
(3S)-3-(Formamidomethyl)-5-methylhexanoic acid | 1567885-36-2 | C₉H₁₇NO₃ | 187.24 | Chiral center (S), formamido group, carboxylic acid |
(3S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) | 148553-50-8 | C₈H₁₇NO₂ | 159.23 | Primary amine, carboxylic acid |
3-Carbamoylmethyl-5-methylhexanoic acid | 181289-15-6 | C₉H₁₇NO₃ | 187.24 | Amide group, carboxylic acid (racemic) |
(S)-3-Cyano-5-methylhexanoic acid | Not provided | C₈H₁₃NO₂ | 155.19 | Nitrile group, carboxylic acid |
The synthesis of (3S)-3-(formamidomethyl)-5-methylhexanoic acid exemplifies cutting-edge stereocontrol strategies essential for modern API manufacturing. Its production leverages asymmetric catalysis and enzymatic resolution to achieve the stringent enantiopurity (ee >99%) mandated for CNS therapeutics [3] [10]. Two industrially validated approaches dominate:
Chiral Auxiliary-Mediated Synthesis: Cinchona alkaloids (e.g., cinchonidine) direct the stereoselective alkylation of β-keto esters. For instance, cinchonidine-catalyzed condensation of ethyl cyanoacetate with isovaleraldehyde forms (S)-ethyl 3-cyano-5-methylhexanoate with 96% ee, followed by hydrolysis and formamidation [3]. This route delivers the title compound in >40% overall yield and avoids cryogenic conditions.
Biocatalytic Routes: Engineered nitrilases (e.g., from Arabis alpina) resolve racemic 2-isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid with 99% ee and 42% conversion. Mutant nitrilases (W57F/V134M) further enhance stereoselectivity (E >300) via DC-S switch mechanism and hydrogen bonding optimization in the active site [10]. Subsequent chemoselective reduction of the nitrile to amine, via formamido protection, completes the synthesis.
Table 2: Comparison of Key Industrial Synthesis Routes
Method | Chiral Inductor/Catalyst | Critical Reaction Step | Yield | ee (%) | Advantages |
---|---|---|---|---|---|
Chemical Catalysis | Cinchonidine | Asymmetric cyanoalkylation | 45-50% | 96 | No cryogenic temperatures; recyclable catalyst |
Biocatalysis | Arabis alpina nitrilase | Kinetic resolution of IBSN | 40-43% | >99.9 | Water-based system; avoids toxic metals |
Aqueous Two-Phase Purification | Acetone/(NH₄)₂SO₄ | Extraction of (S)-CMHA from broth | 99.15% recovery | >99.9 | Cell/protein removal >86%; recyclable solvents [7] |
Downstream processing innovations include aqueous two-phase systems (ATPS) for purification. A 15% (w/w) ammonium sulfate/35% (w/w) acetone system achieves 99.15% recovery of the cyano precursor (S)-CMHA from bioconversion broths while removing 99% of cells and 86.27% of proteins [7]. This underscores the molecule’s compatibility with sustainable manufacturing principles.
The structural versatility of (3S)-3-(formamidomethyl)-5-methylhexanoic acid further enables diverse pharmaceutical derivatizations:
These attributes collectively position this intermediate as an indispensable asset in synthesizing stereochemically complex GABA analogs under industrially feasible conditions.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9